Fenthionsulfoxide

Description

Contextualization of Fenthion (B1672539) as a Parent Compound and its Broad-Spectrum Application

Fenthion (O,O-dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate) is an organothiophosphate insecticide, avicide, and acaricide. nih.govwikipedia.org It exhibits contact, stomach, and respiratory actions, making it effective against a wide range of sucking and chewing insect pests. acs.orgherts.ac.uk Historically, fenthion has been applied in various settings, including agriculture (on crops like rice, cereals, sugar beets, fruits, and olives), public health (for mosquito and fly control), and veterinary medicine (for controlling external parasites on livestock). wikipedia.orgherts.ac.ukinchem.orgapvma.gov.au Its broad utility made it an important tool for pest management for many years. aph.gov.au

Emergence of Fenthionsulfoxide as a Key Transformation Product in Environmental and Biological Systems

Upon its introduction into the environment or uptake by organisms, fenthion undergoes metabolic transformation through various pathways, including oxidative desulfuration and sulfoxidation of the thioether group. acs.orgacs.org this compound emerges as a principal metabolite of fenthion in both environmental compartments and biological systems. acs.orgnih.govnih.gov Studies have shown that fenthion is biotransformed to this compound in the liver microsomes of fish and rats. acs.orgacs.org Residue analyses in animals and plants also indicate the formation of this compound as one of the main metabolites. acs.orgacs.org

Environmental transformation pathways, such as photooxidation on soil surfaces exposed to sunlight, can also lead to the formation of this compound. nih.gov This conversion rate can be sufficiently rapid to make photooxidation a significant transformation pathway. nih.gov this compound has been identified as a major photodegradation product of fenthion in aqueous solutions under UVB irradiation. nih.govpsu.edu The oxidation reaction producing this compound can be triggered by singlet oxygen, and its formation is directly produced by the oxidative reaction of fenthion. nih.gov

Rationale for Dedicated Academic Research on this compound Environmental and Toxicological Implications

Illustrative Data on Fenthion and Metabolite Persistence in Maize Plants:

(Note: The following table presents data described in a search result. In a truly interactive format, this data could be dynamically sortable and filterable.)

| PHI (days) | Rate (kg fenthion/ha) | Fenthion (mg/kg) | Fenthion sulfone (mg/kg) | Fenthion oxon sulfone (mg/kg) | Fenthion sulfoxide (B87167) (mg/kg) | Fenthion oxon sulfoxide (mg/kg) |

| 0 | 0.56 | - | - | - | Major | Minor |

| 0 | 1.12 | - | - | - | Major | Minor |

| 0 | 2.24 | - | - | - | Major | Minor |

| 21 | 0.56 | - | Main | - | Main | - |

| 21 | 1.12 | - | Main | - | Main | - |

| 21 | 2.24 | - | Main | - | Main | - |

Data extracted from a study on fenthion and its metabolites in maize plants, showing this compound as a major metabolite at day 0 and a main metabolite at day 21. fao.org

Further research findings highlight the complexity of fenthion metabolism and the varying toxicities of its transformation products. While fenthion sulfoxide itself may not always exhibit the highest anti-AChE potency compared to other metabolites like fenoxon sulfoxide, its formation is a significant step in the metabolic pathway. acs.orgacs.orgnih.gov Studies investigating the stereoselective oxidation of fenthion to this compound by enzymes like flavin-containing monooxygenase 1 (FMO1) underscore the intricate biological processes involved in its metabolism. acs.orgacs.orgolemiss.edu

The presence of this compound as a predominant metabolite in plants and its detection in environmental matrices like water reinforce the importance of understanding its environmental fate, including its degradation kinetics and potential for persistence. nih.govpsu.eduoup.comresearchgate.net Research into analytical methods for the simultaneous determination of fenthion and its metabolites, including this compound, is crucial for accurate risk assessment and monitoring efforts. nih.govresearchgate.net

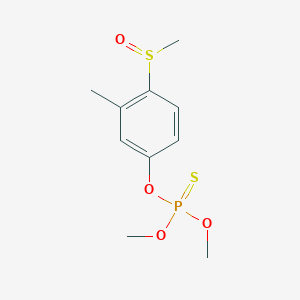

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAPIMGBBDILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058076 | |

| Record name | Mesulfenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-41-9, 852952-67-1, 852952-68-2 | |

| Record name | Mesulfenfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulfenfos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesulfenfos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESULFENFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724UP1459F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Transformation Dynamics of Fenthionsulfoxide in Diverse Matrices

Biotic Pathways of Fenthionsulfoxide Generation

Biotic transformations involve the metabolic activities of living organisms, including enzymatic processes in animals, microbial degradation, and metabolism within plants. These pathways play a significant role in the breakdown and conversion of fenthion (B1672539) to this compound.

Enzymatic Oxidation in Biological Systems (e.g., Flavin-Containing Monooxygenases, Cytochrome P450)

Enzymatic oxidation is a primary mechanism for the formation of this compound in biological systems. Enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases are known to catalyze the oxidative desulfuration of organophosphorus compounds, including fenthion, leading to the formation of their oxon and sulfoxide (B87167) derivatives. researchgate.net In biological systems, the oxonation process, which involves the conversion of the P=S double bond to a P=O double bond, is performed through oxidative desulfuration mediated by these enzymes. researchgate.net

Studies in rainbow trout (Oncorhynchus mykiss) and coho salmon (Oncorhynchus kisutch) have shown the production of fenoxon and fenthion sulfoxides from fenthion in liver and gills, with higher activities observed in rainbow trout. nih.gov This highlights the role of enzymatic processes in fish metabolism. In rats, following administration of radiolabeled fenthion, metabolites including this compound and fenthionsulfone were detected in tissues and excreta, indicating metabolic transformation. fao.org

Microbial Degradation and Biotransformation Pathways

Microorganisms, including bacteria and fungi, contribute to the biotransformation of fenthion, which can lead to the formation of this compound. Microbial degradation is a process where microorganisms utilize their metabolic capabilities to alter chemical compounds. globalscienceresearchjournals.orgmedcraveonline.com This can involve various reactions, including oxidation, reduction, and hydrolysis. medcraveonline.commedcraveonline.com

In soil and water-sediment systems, microbial activity can significantly influence the degradation rate of fenthion and the formation of its metabolites. inchem.org Studies have shown that substantial amounts of fenthion metabolites, including this compound, can be formed microbially in soil. inchem.org The rate and effectiveness of microbial breakdown are influenced by factors such as the structure of the pesticide and environmental conditions like temperature, humidity, salinity, and pH. globalscienceresearchjournals.org

Plant Metabolism and Residue Formation (e.g., in Grapes, Oranges, Cabbage)

Plants can absorb fenthion, and metabolic processes within the plant can lead to the formation of this compound as a residue. Studies on various crops, including grapes, oranges, and cabbage, have investigated the metabolism of fenthion and the presence of its metabolites. researchgate.netresearchgate.netinchem.org

On grapes, fenthion is rapidly transformed into this compound after spraying. researchgate.netresearchgate.net The rate of decomposition of this compound on grapes is slower compared to the parent compound. researchgate.netresearchgate.net In grapes on the vine, half-lives for fenthion decomposition were found to be several days, while this compound persisted longer. researchgate.netresearchgate.net

Table 1: Half-lives of Fenthion Decomposition on Grapes

| Grape Variety | On the Vine (days) | Refrigerated Storage (days) |

| Sideritis | 7.6 | 42 |

| Opsimo Edessas | 5.6 | 44.7 |

Data derived from ResearchGate researchgate.netresearchgate.net

In oranges, fenthion metabolites, including this compound, have been identified. researchgate.net Plant metabolism studies in cabbage have also shown the presence of fenthion metabolites. inchem.orgfao.org The composition of residues in plants can vary depending on the plant species and the specific metabolic pathways involved. inchem.org

Abiotic Pathways of this compound Generation

Abiotic transformations occur without the involvement of living organisms and include processes driven by light and water chemistry.

Photodegradation Mechanisms (e.g., Photo-oxygenation, Singlet Oxygen Involvement, UVB Irradiation Effects)

Photodegradation, particularly under UV irradiation, is a significant abiotic pathway for the transformation of fenthion to this compound. jst.go.jpapvma.gov.aupsu.edujst.go.jp Fenthion absorbs UV light, and exposure to sunlight can lead to its degradation. apvma.gov.au

Studies have shown that fenthion undergoes photodegradation under UVB irradiation (280-320 nm). jst.go.jpjst.go.jpnih.gov this compound is identified as a major photodegradation product. jst.go.jpjst.go.jpnih.gov Photo-oxygenation, potentially involving singlet oxygen (¹O₂), is a key mechanism in the formation of this compound during photodegradation. jst.go.jpnih.govcolab.ws The presence of dissolved oxygen in water is an important factor affecting this photooxidation. jst.go.jppsu.edu

Table 2: Photodegradation of Fenthion under Different Light Sources

| Light Source | Phase | This compound Formation | Notes |

| Visible Light | Liquid/Solid | Not observed | After 8 hours irradiation |

| UVA | Liquid/Solid | Observed | Slower rates compared to UVB/UVC |

| UVB | Liquid/Solid | Observed (Major Product) | Higher rates than UVA, important in environment jst.go.jppsu.edujst.go.jp |

| UVC | Liquid/Solid | Observed | Higher rates than UVA |

Data synthesized from J-Stage and CiteSeerX jst.go.jppsu.edu

This compound formed through photodegradation appears to be relatively stable in the environment compared to the parent compound. jst.go.jppsu.edu

Hydrolytic Transformations (e.g., pH-Dependent Acceleration)

Hydrolysis, the reaction of a compound with water, can also contribute to the transformation of fenthion, although the formation of this compound specifically through direct hydrolysis of fenthion is less prominent compared to oxidative pathways. However, hydrolytic cleavage of fenthion can occur, leading to other products. researchgate.net

The rate of hydrolysis of fenthion is generally slow in sterile phosphate (B84403) buffers and is pH-dependent, with slower transformation rates observed under more acidic conditions. inchem.org While hydrolysis can be a primary route of abiotic degradation for some pesticides, photosensitized degradation is considered more important for many organophosphates in natural water systems. researchgate.net

Stereochemical Considerations in this compound Formation

The formation of this compound from fenthion involves the oxidation of the sulfur atom. This oxidation is a critical step that generates a chiral center at the sulfoxide sulfur, leading to the existence of (R) and (S) enantiomers. The stereochemical outcome of this oxidation, specifically the ratio of the (R) and (S) enantiomers produced, can be influenced by the reaction environment and the enzymatic systems involved.

Enantiomeric Ratios and Stereoselective Synthesis

The oxidation of fenthion to this compound can occur through various pathways, including biological metabolism and environmental processes like photodegradation. Enzymatic oxidation, particularly by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, has been shown to be stereoselective. For instance, recombinant flavin-containing monooxygenase 1 (FMO1) has been demonstrated to catalyze the oxidation of fenthion stereoselectively, primarily forming (+)-fenthionsulfoxide, which has been determined to be (R)-(+)-fenthionsulfoxide through X-ray crystallographic analysis. researchgate.netacs.orgolemiss.eduacs.org

Studies in rainbow trout (Oncorhynchus mykiss) liver and gill microsomes have shown the formation of both this compound enantiomers, with observed ratios favoring the S-enantiomer (typically around 65% S-fenthionsulfoxide and 35% R-fenthionsulfoxide) in freshwater-acclimated fish. nih.govnih.govosti.gov Hypersaline conditions did not significantly alter this enantiomeric ratio in liver and gills of rainbow trout. nih.gov

Synthetic approaches to obtain enantioenriched fenthionsulfoxides have also been developed. The use of chiral oxidants, such as N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridines, has afforded enantioenriched fenthionsulfoxides with high enantiomeric excess (ee), exceeding 82%. acs.orgolemiss.eduacs.org Single recrystallizations of these materials can further enhance the enantiomeric purity to over 99% ee, as measured by chiral HPLC analysis. acs.orgolemiss.eduacs.org

Research findings on enantiomeric ratios in different matrices are summarized in the table below:

| Matrix / Enzyme System | Observed Enantiomeric Ratio (S:R) | Notes | Source |

| Recombinant Human FMO1 | Primarily R | Stereoselective formation of (R)-(+)-fenthionsulfoxide. | researchgate.netacs.orgolemiss.eduacs.org |

| Rainbow Trout Liver Microsomes (Freshwater) | ~65:35 | S-Fenthionsulfoxide favored. | nih.govnih.govosti.gov |

| Rainbow Trout Gill Microsomes (Freshwater) | ~65:35 | S-Fenthionsulfoxide favored. | nih.govnih.govosti.gov |

| Rainbow Trout Liver Microsomes (Hypersaline) | ~65:35 | Ratio unchanged compared to freshwater. | nih.gov |

| Rainbow Trout Gill Microsomes (Hypersaline) | ~65:35 | Ratio unchanged compared to freshwater. | nih.gov |

| Synthesis using N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridines | >82% ee | Enantioenriched fenthionsulfoxides obtained. | acs.orgolemiss.eduacs.org |

| Synthesis with recrystallization | >99% ee | High enantiomeric purity achieved. | acs.orgolemiss.eduacs.org |

Impact of Chirality on Biotransformation and Bioactivity

The chirality of this compound plays a role in its subsequent biotransformation and biological activity. While this compound itself generally exhibits lower acetylcholinesterase (AChE) inhibitory activity compared to other fenthion metabolites like fenoxon sulfoxide, the stereochemistry at the sulfoxide center can influence its metabolic fate. researchgate.netacs.orgolemiss.eduacs.orgnih.gov

Specifically, the oxidative desulfuration of this compound leads to the formation of fenoxon sulfoxide, which is a more potent AChE inhibitor. researchgate.netacs.orgacs.orgnih.gov Research indicates that the (R)-(+)-fenthionsulfoxide enantiomer may be preferentially converted in vivo to (R)-(+)-fenoxon sulfoxide, a highly potent AChE inhibitor. researchgate.netacs.orgacs.org This suggests that while the initial stereoselective formation of (R)-(+)-fenthionsulfoxide by enzymes like FMO1 might be considered a detoxification step in terms of direct AChE inhibition by the sulfoxide itself, its subsequent stereoselective conversion to the oxon analog represents a critical bioactivation pathway. researchgate.netacs.orgacs.org

Environmental Fate and Persistence of Fenthionsulfoxide

Distribution and Mobility in Environmental Compartments

The distribution and mobility of fenthionsulfoxide in the environment are influenced by its chemical properties and interactions with different matrices, such as soil and water.

Soil Matrix Dynamics (e.g., Sorption, Leaching Potential)

The behavior of this compound within the soil matrix is largely governed by processes like sorption and its potential for leaching. While fenthion (B1672539) itself is expected to have very low soil mobility and binds tightly to soil, its transformation products, including this compound, can exhibit higher mobility. nih.govpic.int Sorption, the process by which a pesticide binds to soil particles, is a key factor influencing its transport dynamics, persistence, transformation, and bioaccumulation. researchgate.net Parameters such as the pesticide's persistence (DT50) and its sorption/desorption characteristics (Koc) significantly influence its mobility in soil. researchgate.netresearchgate.net These parameters can vary depending on the geographic location and soil depth. researchgate.net

Studies indicate that fenthion is rapidly degraded in sandy loam soil exposed to sunlight, with fenthion sulfoxide (B87167) identified as the major product. fao.org After 30 hours, fenthion sulfoxide accounted for 58% of the radiocarbon in the sample, compared to an initial 2%. fao.org This suggests that while the parent compound may be less mobile, the formation of this compound can introduce a more mobile contaminant into the soil profile. The mobility and leaching of applied pesticides into the soil layers are dependent on their adsorption capability, solubility, degradation pattern, and metabolic transformation. mdpi.com Assessing the transport behavior and soil mobility of pesticides is important for evaluating their potential risk to groundwater and surface water. researchgate.netmdpi.com

Soil properties, including organic matter content, clay content, pH, and soil structure, play a significant role in the adsorption and mobility of pesticides. mdpi.comunirioja.es Soils with low organic matter content, for instance, may show a higher potential for leaching of compounds. unirioja.es Degradation of soil structure through processes like compaction can reduce hydraulic conductivity and increase runoff, which can influence the movement of substances within the soil. nih.govwrt.org.uk

Aqueous System Behavior (e.g., Dissipation, Runoff)

This compound's behavior in aqueous systems involves processes such as dissipation and potential transport via runoff. Fenthion is relatively insoluble in water. pic.intherts.ac.uk Runoff from agricultural fields can carry pesticides into rivers and streams, posing risks to aquatic life and water quality. unifi.it

This compound has been identified as a metabolite in environmental water systems. jst.go.jp In estuarine waters, the half-life of fenthion sulfoxide has been reported to be 6.9 days, compared to 4.6 days for fenthion. utoronto.ca This suggests that this compound can persist longer in these aquatic environments than the parent compound. The persistence of organophosphorus insecticides in aquatic environments is affected by factors including oxidation, photolysis, and biological degradation, in addition to hydrolysis. utoronto.ca

Dissolved oxygen in water is an important factor affecting the photolysis of fenthion, leading to the formation of fenthion sulfoxide. psu.edujst.go.jp This indicates that this compound can be generated in water bodies through the photodegradation of fenthion.

Degradation Kinetics and Half-Lives in Specific Environmental Matrices

The degradation kinetics and half-lives of this compound vary depending on the environmental matrix, including plant surfaces, aquatic environments, and soil under different conditions.

Persistence on Plant Surfaces and in Agricultural Commodities

Studies on the persistence of fenthion in orange fruit under field conditions showed that fenthion was transformed into fenthion sulfoxide and fenthion sulfone. acs.orgcapes.gov.br Sunlight photodegradation was found to be responsible for this transformation. acs.orgcapes.gov.br Residues were primarily found in the fruit peel. acs.orgcapes.gov.br While fenthion showed a rapid degradation rate with a half-life of approximately 6 days, fenthion sulfoxide degraded more slowly, with a half-life of approximately 14 days, and represented the major residue. acs.orgcapes.gov.br

In studies on corn and grass forages treated with fenthion, extensive oxidation of fenthion to its metabolites, primarily fenthion sulfoxide, occurred almost immediately in the field. oup.com Residues of fenthion and its metabolites persisted in corn ensiled in gallon jars and oxidized at a lower rate compared to field conditions. oup.com

On grapes, fenthion was quickly transformed into fenthion sulfoxide, which showed a much slower decomposition rate. researchgate.net Half-lives for fenthion decomposition on grape trees were found to be 7.6 days for the Sideritis variety and 5.6 days for the Opsimo Edessas variety. researchgate.net Corresponding values for grapes stored in the refrigerator were 42 and 44.7 days. researchgate.net Fenthion sulfoxide percentages increased initially and then decreased steadily due to the decomposition of both the pesticide and its metabolite. researchgate.net The metabolite fenthion sulfoxide in grape fruits showed long half-lives under cold storage conditions, ranging from 256 to 267 days. researchgate.net

Stability in Aquatic Environments and as a Photolysis Product

Fenthion sulfoxide has been identified as an oxidative photolysis product of fenthion in aqueous solutions under UVB irradiation. psu.edujst.go.jpnih.gov The photolysis rates of fenthion sulfoxide were considerably slower than those of the parent compound. psu.edujst.go.jp This suggests that fenthion sulfoxide is more stable in aquatic environments under photolytic conditions compared to fenthion. Dissolved oxygen plays a role in the photooxidation process that produces fenthion sulfoxide from fenthion. nih.gov

The half-life of fenthion sulfoxide in estuarine waters was reported as 6.9 days. utoronto.ca This indicates a moderate persistence in this type of aquatic environment.

Degradation in Varying Soil Conditions (e.g., Flooded, Water Capacity)

The degradation of fenthion and its metabolites, including this compound, in soil can be influenced by soil conditions such as moisture levels (e.g., flooded, water capacity). Biodegradation and photooxidation are expected to be important degradation processes in the terrestrial environment for fenthion. nih.gov Laboratory studies have shown that fenthion undergoes photosensitized oxidation on soil surfaces exposed to sunlight, forming fenthion sulfoxide, and this conversion rate is rapid enough to be an important transformation pathway. nih.gov

While specific data on the degradation kinetics of this compound under varying soil moisture conditions like flooded or different water capacities were not extensively detailed in the search results, the general principles of pesticide degradation in soil apply. Soil moisture content influences microbial activity, which is a key factor in biodegradation. mdpi.com Flooded or saturated soil conditions can lead to anaerobic environments, which can affect the degradation pathways and rates of pesticides. epa.govwisc.edu Soil that is saturated will not allow further water infiltration, leading to runoff which can carry soil and nutrients, potentially including pesticides. wisc.edu Soil compaction, which can occur under certain moisture conditions, reduces infiltration and increases runoff. wrt.org.ukmdpi.com

Fenthion itself has shown different degradation rates under aerobic and anaerobic conditions. epa.gov Under aerobic soil metabolism, fenthion degraded with a half-life of less than 1 day in non-sterile silt loam soil. epa.govepa.gov Under anaerobic aquatic conditions, fenthion had a half-life of 11 days. epa.gov While these figures are for the parent compound, they highlight the influence of oxygen availability on degradation, which is relevant when considering flooded soil conditions.

Table: Half-Lives of Fenthion and this compound in Various Matrices

| Compound | Matrix | Condition | Half-Life | Source |

| Fenthion | Orange Fruit (Field) | Sunlight | ~6 days | acs.orgcapes.gov.br |

| This compound | Orange Fruit (Field) | Sunlight | ~14 days | acs.orgcapes.gov.br |

| Fenthion | Sandy Loam Soil | Sunlight | 6-7 hours | fao.org |

| Fenthion | Estuarine Waters | Not specified | 4.6 days | utoronto.ca |

| This compound | Estuarine Waters | Not specified | 6.9 days | utoronto.ca |

| Fenthion | Non-sterile Silt Loam Soil | Aerobic, Dark, 75% MC | <1 day | epa.govepa.gov |

| Fenthion | Soil | Laboratory (Field samples) | 47 days | researchgate.net |

| This compound | Grape Fruits | Cold Storage | 256-267 days | researchgate.net |

| Fenthion | Water/Sediment | Non-sterile | 3.9 days | apvma.gov.au |

| Fenthion | Water/Sediment | Sterile | 14.5 days | apvma.gov.au |

| Fenthion | Water | Non-sterile | 22 days | apvma.gov.au |

| Fenthion | Salt Marsh Microcosms | Non-sterile, no plants | 35.5 hours (1.5 days) | apvma.gov.au |

| Fenthion | Salt Marsh Microcosms | Non-sterile, with plants | 33.2 hours (1.4 days) | apvma.gov.au |

| Fenthion | Salt Marsh Microcosms | Sterile | 105 hours (4.4 days) | apvma.gov.au |

| Fenthion | Aqueous Buffer (pH 7) | 25 °C | 59.0 days | utoronto.ca |

| Fenthion | Aqueous Buffer (pH 9) | 25 °C | 55.5 days | utoronto.ca |

Environmental Detection and Monitoring Programs for this compound Residues

Environmental detection and monitoring programs are essential for assessing the prevalence and levels of this compound residues in different media, including water, soil, and food products. These programs utilize analytical methods, such as gas-liquid chromatography, to screen and quantitate residues of fenthion and its metabolites, including this compound. oup.comresearchgate.net High-purity reference materials of this compound are utilized in laboratories to ensure accurate and reliable residue analysis and monitor compliance with regulatory limits set by bodies like the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA). hpc-standards.com

Monitoring efforts have detected this compound in various environmental samples. For instance, fenthion sulfoxide, along with fenthion, has been found in olive fruit and olive oil samples. oup.comresearchgate.net In some cases, this compound levels in olive oil have been reported to exceed maximum residue levels (MRLs) for total fenthion residues. oup.comresearchgate.net

This compound has also been identified as a major photodegradation product of fenthion in aqueous solutions under UVB irradiation. nih.gov This highlights the importance of considering photodegradation pathways when monitoring fenthion and its metabolites in aquatic environments.

Monitoring programs for pesticide residues in food and feed are often risk-based, taking into account factors such as the toxicity of active substances, food consumption statistics, commodities with a history of high residues or non-compliance, and the origin of the food. favv-afsca.be Samples are analyzed using multi-residue and single-residue methods in accredited laboratories. favv-afsca.be

Data from monitoring programs provide insights into the occurrence and concentration ranges of fenthion and its metabolites in different matrices. For example, studies on olive oil have shown varying concentrations of fenthion and its metabolites across different harvest periods. researchgate.net

Table 1: Environmental Detection of this compound

Bioaccumulation Potential in Ecological Systems

The bioaccumulation potential of this compound in ecological systems is a critical aspect of its environmental risk assessment. Bioaccumulation refers to the accumulation of a chemical in an organism over time when the rate of intake exceeds the organism's ability to remove the substance.

While fenthion itself has an octanol-water partition coefficient (Kow) of 69,000, which suggests a potential for bioaccumulation in fish and non-target organisms, studies specifically on the bioaccumulation of its metabolites, including this compound, are also available. epa.govepa.gov

A literature report on the accumulation of fenthion sulfoxide and fenthion sulfone determined bioaccumulation factors (BCFs) of less than 5 for both metabolites. apvma.gov.au Based on this, bioaccumulation of fenthion or its oxidation products in the aquatic environment is not expected. apvma.gov.au

However, it is important to note that some earlier studies on fenthion bioaccumulation in fish were deemed unacceptable because they did not distinguish between the accumulation of the parent compound and its degradates, or whether accumulation occurred in edible or visceral tissues. epa.gov This highlights the need for studies that specifically analyze the bioaccumulation of this compound.

Biotransformation, or metabolism, plays a significant role in the bioaccumulation potential of chemicals in organisms, including fish. researchgate.netresearchgate.net Organisms can metabolize pesticides and their derivatives, which can influence their accumulation. The primary organ for biotransformation in fish is the liver, although other tissues like the kidney, gut, and gills also exhibit activity. researchgate.net

Studies on the biotransformation of fenthion in fish have shown the formation of this compound. For instance, incubation of fenthion with hepatopancreas microsomes of goldfish resulted in the formation of fenthion sulfoxide. researchgate.net Interestingly, fenthion sulfoxide could also be reduced back to fenthion by goldfish hepatopancreas cytosol. researchgate.net

The bioaccumulation potential of a chemical can be influenced by various physico-chemical factors controlling its distribution in the environment, as well as the feeding habits of organisms. researchgate.net While fenthion sulfoxide is a metabolite, its own properties govern its behavior and potential for accumulation in ecological systems.

Table 2: Reported Bioaccumulation Factors for Fenthion Sulfoxide and Fenthion Sulfone

The available data suggest that the bioaccumulation potential of this compound in aquatic organisms is low, with reported BCF values less than 5. apvma.gov.au However, understanding the full extent of its bioaccumulation in various ecological compartments and organisms requires further investigation, particularly studies that specifically track this compound independently of the parent compound.

Bioactivity and Toxicological Mechanisms Associated with Fenthionsulfoxide and Its Metabolites

Comparative Toxicological Profiles of Fenthionsulfoxide and Related Organophosphorus Metabolites

The toxicity of Fenthion's metabolic products varies significantly, depending on the specific chemical transformations that occur, such as oxidation and hydrolysis.

The biotransformation of Fenthion (B1672539) generally leads to metabolites with increased toxicity. nih.gov Oxidative metabolites are particularly potent. Metabolites such as Fenoxon Sulfoxide (B87167) and Fenoxon Sulfone are considerably more toxic than the parent Fenthion compound. nih.govtubitak.gov.tr The conversion of Fenthion to its oxygen analogue (oxon) derivatives is of significant toxicological importance, as these metabolites exhibit much higher anticholinesterase activity. tubitak.gov.trnih.gov While hydrolysis is also a key part of the metabolic pathway, producing compounds like Phenol Fenthion, Phenol Sulfoxide, and Phenol Sulfone which are found in tissues and urine, the primary toxic action is associated with the oxidative metabolites that potently inhibit cholinesterase. inchem.orgepa.gov

The structure of the metabolite is directly linked to its toxic potential. Two key structural modifications are responsible for the bioactivation of Fenthion and its derivatives:

Oxidative Desulfuration: The conversion of the phosphorothioate (B77711) group (P=S) to a phosphate (B84403) group (P=O) to form "oxon" analogues is a classic bioactivation step for organophosphates. nih.gov This transformation dramatically increases the compound's ability to inhibit acetylcholinesterase. tubitak.gov.tr

Thioether Oxidation: The oxidation of the methylthio group on the phenyl ring to a sulfoxide and subsequently to a sulfone also increases the toxic potency of the metabolites. nih.gov

The combination of these oxidative processes results in the most potent inhibitors. nih.gov Furthermore, as established, the stereochemistry at the sulfur atom created during sulfoxidation is a critical determinant of bioactivity, with the (R)-enantiomer of Fenoxon Sulfoxide demonstrating vastly greater inhibitory capacity than the (S)-enantiomer. nih.gov

Modulation of Biotransformation and Toxicity by Environmental Stressors

The metabolic processes that activate or detoxify this compound can be influenced by external environmental factors. Research in rainbow trout has shown that acclimation to hypersaline environments can enhance the toxicity of Fenthion. researchgate.net This increased toxicity is linked to the modulation of specific enzyme systems.

Hypersaline conditions have been shown to induce flavin-containing monooxygenases (FMOs). researchgate.net This induction of FMOs leads to an increased rate of bioactivation, including the transformation of Fenthion to its more toxic R-sulfoxide metabolites. researchgate.net Studies on liver microsomes from rainbow trout in hypersaline environments also showed an increased formation of Fenoxon from Fenthion and Fenoxon Sulfoxide from Fenoxon. researchgate.net This suggests that environmental stressors can alter the metabolic balance, favoring the pathways that lead to the production of more potent toxic metabolites. researchgate.net

Effects of Salinity on Metabolic Pathways and Toxicity in Aquatic Organisms (e.g., Rainbow Trout)

Salinity is a significant environmental factor that can modulate the toxicity of organophosphate pesticides, including the parent compound of this compound, in aquatic species. Research has demonstrated that the acute toxicity of fenthion to fish such as rainbow trout (Oncorhynchus mykiss) and striped bass (Morone saxatilis) is markedly increased in water with higher salinity. nih.gov This enhanced toxicity is, in part, attributable to alterations in the metabolic pathways leading to a greater formation of this compound, which exhibits higher toxicity than the parent compound. nih.gov

Studies using hepatic microsomes from rainbow trout acclimated to either freshwater or saline water have shown that the production of this compound is significantly higher in the saline-acclimated fish. nih.gov Specifically, the rate of this compound formation was five times higher in trout from saline water compared to those from freshwater. nih.gov This shift in metabolism is linked to the salinity-induced induction of specific enzymes. In rainbow trout, Flavin-containing monooxygenases (FMOs) are the primary enzymes responsible for the sulfoxidation of fenthion, and their activity is enhanced by higher salinity. nih.gov This induction of FMO by salinity appears to be organ-dependent, with the liver showing the greatest effect. nih.gov

The transformation of fenthion is particularly significant because subsequent metabolites can be more potent inhibitors of acetylcholinesterase, a key enzyme in the nervous system. researchgate.net Hypersaline conditions have been shown to increase the formation of not only this compound but also fenoxon sulfoxide from its precursor. researchgate.net This metabolic shift helps explain the greater toxicity of the parent compound observed in rainbow trout under high salinity conditions. researchgate.net

Influence of Other Environmental Factors on Toxicokinetic and Toxicodynamic Processes

Besides salinity, other environmental factors such as temperature, pH, and light can influence the environmental fate and transformation of fenthion, thereby affecting the formation and presence of this compound. The stability of the parent compound, fenthion, is dependent on both pH and temperature. Hydrolysis, a key degradation pathway, is significantly slower in more acidic conditions and at lower temperatures. fao.org

For instance, the hydrolysis half-life of fenthion in a sterile buffer solution at a pH of 5 is 133 weeks at 5°C, but this decreases to just 4 weeks at 40°C. fao.org As the pH increases to 9, the half-life shortens dramatically to 5 weeks at 25°C and 2 weeks at 40°C. fao.org This indicates that in warmer, more alkaline waters, the degradation of the parent compound is faster, which can influence the concentration and availability of this compound.

Sunlight is another critical factor. Photolysis has been identified as a primary degradation pathway for fenthion on plant surfaces, leading to the formation of its sulfoxide and sulfone. researchgate.net The composition of the medium, such as soil, can also play a role. In soils with high organic carbon or clay content, the photolytic degradation of organic chemicals may be enhanced when the soil surface is irradiated by sunlight. researchgate.net These factors primarily affect the toxicokinetics by altering the rate at which this compound is formed in the environment from its parent compound.

Table 1: Influence of pH and Temperature on the Hydrolysis Half-Life of Fenthion fao.org

| pH | Half-Life at 5°C (weeks) | Half-Life at 25°C (weeks) | Half-Life at 40°C (weeks) |

|---|---|---|---|

| 5 | 133 | 8 | 4 |

| 7 | 105 | 6 | 3 |

| 9 | 69 | 5 | 2 |

Cellular and Molecular Mechanisms of Action

Enzyme Induction and Inhibition (e.g., Flavin-Containing Monooxygenases, Cytochrome P450)

The biotransformation of fenthion to this compound is a critical metabolic step mediated by oxidase enzymes, primarily Flavin-containing monooxygenases (FMOs) and the Cytochrome P450 (CYP) superfamily. nih.gov In vitro metabolism studies with liver microsomes from fish (sea bream, goldfish) and rats have confirmed that fenthion is oxidized to this compound in the presence of NADPH, a cofactor for these enzyme systems. nih.gov

In aquatic species like the rainbow trout, both FMO and CYP enzymes catalyze the oxidation of fenthion to this compound, with FMO making the main contribution. nih.gov As noted previously, the activity of FMO can be induced by environmental factors like salinity. nih.gov The involvement of CYPs is also significant. In human liver microsomes, several CYP isoforms contribute to this compound formation, with a notable efficiency from the CYP2C family. fao.org At low concentrations of the parent compound, fenthion sulfoxidation is predominantly driven by P450 enzymes. fao.org However, at higher concentrations, FMOs (specifically FMO3 and FMO5 in the adult human liver) show comparable activity and can account for up to 30% of total sulfoxidation. fao.org Recombinant FMO1 has shown the highest efficiency for this reaction, suggesting it may be a major extra-hepatic pathway. fao.org

Conversely, this compound can be reduced back to fenthion by aldehyde oxidase, an enzyme present in the liver cytosol of both fish and rats. nih.gov This interconversion demonstrates a complex metabolic interplay between different enzyme systems in the toxicokinetics of this compound. nih.gov

In Vitro and In Vivo Toxicological Assessments

Application of In Vitro Bioassays in Screening and Risk Assessment

In vitro bioassays are valuable tools in modern toxicology for screening chemicals, elucidating mechanisms of action, and contributing to risk assessment, often reducing the need for animal testing. nih.govfrontiersin.org For a compound like this compound, in vitro methods are crucial for understanding its metabolic fate and specific biological activity, which may differ from the parent compound.

A key application of in vitro bioassays is the assessment of specific molecular interactions, such as enzyme inhibition. The use of purified or recombinant enzymes, as demonstrated in the evaluation of AChE inhibition by this compound and its metabolites, is a prime example. nih.gov Such assays allow for precise determination of inhibitory concentrations (e.g., IC50 values) and can reveal stereoselective effects that are critical for an accurate risk assessment. nih.gov This approach directly assesses the hazard at a molecular level, identifying the specific toxic metabolite—(R)-(+)-fenoxon sulfoxide—rather than attributing toxicity to the less active this compound intermediate. nih.gov

Furthermore, in vitro systems using cellular components, such as liver microsomes and cytosol from various species, are essential for characterizing metabolic pathways. nih.gov These bioassays help identify the enzymes responsible for both the formation (bioactivation) and degradation (detoxification) of metabolites like this compound. fao.orgnih.gov By quantifying the rates of these reactions under different conditions, these studies provide critical data for toxicokinetic modeling. This information is fundamental to in vitro-to-in vivo extrapolation, a cornerstone of modern chemical risk assessment. nih.gov

In Vivo Studies on Model Organisms and Tracing in Biological Systems

In vivo investigations using various model organisms have been crucial in elucidating the metabolic fate and toxicokinetics of fenthion and its primary metabolite, this compound. These studies trace the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing a comprehensive understanding of its behavior within biological systems.

Metabolic Pathways in Mammalian Models

Studies in rodent models, particularly rats, have established the metabolic conversion of fenthion to its oxidized derivatives. nih.govp2infohouse.org Following administration, fenthion undergoes biotransformation, leading to the formation of this compound, fenthion sulfone, and their respective oxygen analogues (oxons). researchgate.netnih.govmdpi.com Research indicates that male rats may be more susceptible to the effects of the parent compound, fenthion, and that its metabolic derivatives can persist in the body for several days. nih.govnih.gov

The transformation of fenthion to this compound is a key step in its metabolic pathway. p2infohouse.org While the formation of (R)-(+)-fenthionsulfoxide can be considered a detoxification pathway, as the sulfoxide itself does not significantly inhibit acetylcholinesterase, it is also a critical intermediate. nih.gov Subsequent metabolic processes can convert this compound into (R)-(+)-fenoxon sulfoxide, a potent acetylcholinesterase inhibitor, representing a bioactivation pathway. nih.govresearchgate.net Furthermore, an interconversion between fenthion and this compound has been observed, which may serve to maintain the biological activity of the parent compound within the system. p2infohouse.org This reduction of this compound back to fenthion is facilitated by aldehyde oxidase in the liver cytosol. nih.gov

Table 1: Key Metabolic Conversions of this compound in Mammalian Liver

| Metabolic Process | Substrate | Product | Enzyme/Cellular Location | Significance |

|---|---|---|---|---|

| Oxidation | Fenthion | This compound | Microsomal Cytochrome P450, Flavin-containing monooxygenase (FMO) | Initial metabolic step |

| Oxidative Desulfuration | This compound | Fenoxon sulfoxide | Not specified | Bioactivation to a more potent compound |

| Reduction | This compound | Fenthion | Cytosolic Aldehyde Oxidase | Interconversion, potential for sustained activity |

Tracing in Aquatic and Invertebrate Models

The metabolism of fenthion and this compound has also been characterized in aquatic species. In vitro studies using liver preparations from fish, including sea bream (Pagrus major) and goldfish (Carassius auratus), demonstrate that liver microsomes oxidize fenthion to this compound and its oxon derivative. nih.gov Similar to mammals, the liver cytosol of these fish contains aldehyde oxidase, which can reduce this compound back to fenthion. nih.gov This enzymatic interconversion highlights a conserved metabolic pathway across different vertebrate classes. nih.gov

In the fish species Oreochromis niloticus, exposure to fenthion resulted in tissue-specific changes in the liver and kidney, particularly affecting glutathione (B108866) (GSH) metabolism, which is essential for detoxification processes. nih.gov

Studies on invertebrate models, such as the southern house mosquito (Culex pipiens quinquefasciatus), have identified this compound as a metabolite. In mosquito larvae exposed to fenthion, this compound and fenoxon sulfoxide were detected in the surrounding water, while fenoxon sulfoxide was also found within the larval tissues. capes.gov.br

Table 2: Detection of this compound and Related Metabolites in Various Model Organisms

| Model Organism | Tissue/Medium Analyzed | Detected Metabolites | Reference |

|---|---|---|---|

| Rat (Rattus norvegicus) | General circulation/tissues | This compound, Fenthion sulfone, Fenoxon sulfoxide, Fenoxon sulfone | p2infohouse.orgresearchgate.netnih.gov |

| Sea Bream (Pagrus major) | Liver microsomes/cytosol (in vitro) | This compound, Fenoxon | nih.gov |

| Goldfish (Carassius auratus) | Liver microsomes/cytosol (in vitro) | This compound, Fenoxon | nih.gov |

| Nile Tilapia (Oreochromis niloticus) | Liver, Kidney | (Effects on glutathione metabolism studied) | nih.gov |

| Southern House Mosquito (Culex pipiens quinquefasciatus) | Larval bodies, Exposure water | This compound, Fenoxon sulfoxide | capes.gov.br |

Advanced Analytical Methodologies for Fenthionsulfoxide Quantification and Speciation

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is paramount to remove interfering substances and concentrate the target analyte prior to instrumental analysis. For fenthionsulfoxide, several techniques have been developed to handle diverse and challenging matrices such as agricultural products and biological fluids.

The QuEChERS method has become a gold standard in pesticide residue analysis due to its simplicity, speed, and effectiveness with a wide range of food matrices. nih.gov A modified citrate-buffered QuEChERS protocol has been successfully optimized for the simultaneous extraction of fenthion (B1672539) and its five major metabolites, including this compound, from various agricultural commodities. nih.govnih.govmdpi.comnih.govdoaj.org

The procedure typically involves extraction with acetonitrile, followed by a partitioning step induced by the addition of salts such as magnesium sulfate and sodium chloride. For certain commodities like brown rice and soybeans, a hydration step is crucial for enhancing extraction efficiency. nih.gov The citrate-buffering modification helps to stabilize pH-sensitive pesticides, although fenthion and its metabolites are not known to be pH-dependent. nih.gov Following extraction and partitioning, a dispersive solid-phase extraction (dSPE) step is employed for cleanup, removing co-extracted matrix components that could interfere with subsequent analysis.

Validation studies across multiple complex matrices have demonstrated the robustness of the QuEChERS approach for this compound analysis. nih.govmdpi.com Excellent recovery and precision have been achieved, satisfying the criteria set by regulatory guidelines such as the DG SANTE. mdpi.com For instance, in a study analyzing five different commodities, the mean percent recovery for this compound was consistently between 95.5% and 116.0%, with relative standard deviations (RSDs) below 15.1%. nih.govmdpi.com

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Brown Rice | 0.01 | 116.0 | 10.3 |

| 0.1 | 105.7 | 1.5 | |

| 0.5 | 95.5 | 1.7 | |

| Chili Pepper | 0.01 | 104.9 | 10.8 |

| 0.1 | 104.5 | 3.3 | |

| 0.5 | 100.3 | 2.1 | |

| Orange | 0.01 | 104.0 | 15.1 |

| 0.1 | 105.7 | 3.0 | |

| 0.5 | 103.5 | 0.9 |

Table 1. Recovery and Precision Data for this compound Using a Citrate-Buffered QuEChERS Method in Various Food Matrices. Data sourced from a study by Lee et al. (2020). nih.govmdpi.com

Solid-Phase Microextraction (SPME) offers a solvent-free, simple, and cost-effective alternative for sample preparation. Headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been successfully applied to determine fenthion and identify its metabolites, including this compound, in human serum. mdpi.org This technique requires a small sample volume (e.g., 1 mL) and avoids laborious pretreatment steps. mdpi.org In one study, a polyacrylate fiber was used for extraction, demonstrating satisfactory recoveries ranging from 79% to 104%. mdpi.org The HS-SPME method proved efficient for identifying this compound without interference from the serum matrix. mdpi.org

Other microextraction techniques have also been explored for the parent compound, fenthion, which could be adapted for its metabolites. These include dispersive liquid-liquid microextraction (DLLME), a rapid method based on the formation of a cloudy solution of fine extractant droplets dispersed in an aqueous sample. amecj.comamecj.comresearchgate.net Another approach is dynamic hollow fiber-protected liquid-phase microextraction (LPME), which utilizes a small amount of organic solvent within a porous hollow fiber to extract analytes from aqueous samples. researchgate.net These methods are characterized by high enrichment factors and minimal solvent consumption.

Method Validation Parameters and Quality Assurance

Validation of any analytical method is crucial to ensure that the generated data is reliable, reproducible, and fit for its intended purpose. For this compound, this involves establishing key performance characteristics according to internationally recognized guidelines, such as those provided by SANTE (Directorate-General for Health and Food Safety).

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. These values are critical for ensuring that analytical methods are sensitive enough to detect residues at or below regulatory maximum residue limits (MRLs).

For this compound and its related metabolites, LOQs are typically established in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range. The specific values depend on the matrix, instrumentation, and analytical approach used. For instance, a method involving the co-extraction of fenthion and its five oxidation products followed by capillary GC with nitrogen-phosphorus detection reported LOQ values ranging from 0.05 to 0.1 µg/kg. In other comprehensive multi-residue methods, a standard LOQ of 0.01 mg/kg (10 µg/kg) is often applied for this compound in various food matrices nih.gov.

Table 1: Representative Limits of Detection (LOD) and Quantitation (LOQ) for this compound

| Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| GC-NPD | Personal Protective Equipment | Not Reported | 0.05 - 0.1 µg/kg | nih.gov |

| UHPLC-MS/MS | Brown Rice, Chili Pepper, Orange, Potato, Soybean | Not Reported | 0.01 mg/kg | nih.gov |

| GLC-AFID (as oxon sulfone) | Milk, Eggs | 0.005 mg/kg | Not Reported |

Accuracy is typically evaluated through recovery studies, where a blank matrix is spiked with a known concentration of this compound. The spiked sample is then analyzed, and the measured concentration is compared to the known spiked amount. According to SANTE guidelines, mean recoveries should fall within the range of 70-120% eurl-pesticides.eu. Studies on this compound have demonstrated recoveries well within this range across various matrices, with mean recoveries often between 95.5% and 116.0% nih.gov.

Precision measures the degree of agreement among a series of individual measurements and is expressed as the relative standard deviation (RSD). For pesticide residue analysis, the RSD should typically be ≤20% eurl-pesticides.eu. For this compound analysis, precision values are frequently below 15.1%, with many reported values under 10%, indicating excellent method repeatability nih.gov.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This is assessed by creating a calibration curve from standards at multiple concentration levels. For a method to be considered linear, the coefficient of determination (r²) should be greater than 0.99. Analytical methods for this compound consistently achieve r² values exceeding 0.99, confirming a linear response across the typical working concentration range nih.gov.

Table 2: Typical Method Validation Performance Data for this compound

| Parameter | Acceptance Criteria (SANTE) | Typical Reported Value | Source |

|---|---|---|---|

| Accuracy (Recovery) | 70 - 120% | 95.5 - 116.0% | nih.gov |

| Precision (%RSD) | ≤ 20% | < 15.1% | nih.gov |

| Linearity (r²) | > 0.99 | > 0.99 | nih.gov |

Matrix effects are a significant challenge in GC analysis, especially when using non-selective detectors. This phenomenon occurs when co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars) interfere with the analytical signal of the target analyte mdpi.com. In GC, this often manifests as a "matrix-induced signal enhancement," where matrix components mask active sites in the GC inlet liner and the front of the analytical column. This protection reduces the thermal degradation of labile analytes like this compound, leading to a higher signal response compared to a standard prepared in pure solvent, which can result in an overestimation of the residue concentration mdpi.comscielo.org.co.

Several strategies are employed to mitigate and compensate for these effects:

Matrix-Matched Calibration: This is the most common and effective strategy. Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This ensures that both the standards and the samples experience the same matrix effects, thereby providing accurate quantification nih.govchemicke-listy.cz.

Use of Analyte Protectants: As mentioned previously, adding compounds like sorbitol or polyethylene glycol to both sample extracts and calibration standards can help to mask active sites in the GC system, equalizing the response between the solvent-based standards and the matrix-containing samples nih.govresearchgate.net.

Sample Cleanup: Thorough cleanup of the sample extract using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) can remove many of the interfering matrix components. However, extensive cleanup can increase analysis time and may lead to analyte loss.

Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is an advanced and highly effective way to compensate for matrix effects clearsynth.com. This approach is discussed in more detail in the following section.

Application of Deuterated Analogs as Internal Standards for Quantitation

The use of stable isotope-labeled internal standards, particularly deuterated analogs, is considered the gold standard for quantitative analysis in chromatography-mass spectrometry clearsynth.comnih.gov. A deuterated analog of this compound, such as this compound-d6, is an ideal internal standard because it is chemically almost identical to the native analyte. It co-elutes chromatographically and exhibits the same behavior during extraction, cleanup, and injection.

Because the deuterated standard has a different mass-to-charge ratio (m/z) from the native compound, it can be separately monitored by the mass spectrometer. Quantification is based on the ratio of the response of the native analyte to the response of the known concentration of the deuterated internal standard. This ratioing technique effectively corrects for variations in sample volume, injection efficiency, and signal suppression or enhancement caused by matrix effects, leading to highly accurate and precise results clearsynth.comlcms.cz.

The synthesis of a deuterated analog like this compound-d6 (where six hydrogen atoms are replaced by deuterium) typically involves a multi-step process. While specific proprietary synthesis routes may vary, a plausible pathway involves incorporating deuterium at an early stage. For this compound-d6, the deuterium atoms are located on the two O-methyl groups of the phosphate (B84403) ester. A likely synthesis would therefore begin with deuterated methanol (CD₃OH).

A general synthetic approach could be:

Formation of a Deuterated Intermediate: Deuterated methanol (CD₃OH) is used to create a deuterated phosphorylating agent, such as O,O-dimethyl-d6-phosphorochloridothioate.

Coupling Reaction: This deuterated intermediate is then reacted with 4-methylthio-m-cresol, the same phenolic precursor used in the synthesis of non-labeled fenthion.

Oxidation: The resulting deuterated fenthion (Fenthion-d6) is then selectively oxidized at the methylthio sulfur atom to yield the final product, this compound-d6. This oxidation can be achieved using chiral oxidants or other controlled oxidizing agents to form the sulfoxide (B87167) nih.gov.

The characterization of the synthesized deuterated standard is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques for characterization include:

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the deuterated compound, which should be higher than the native compound by the number of deuterium atoms incorporated (in this case, +6 Da). The isotopic purity can also be assessed by examining the mass spectrum for the presence of non-deuterated or partially deuterated species.

Remediation Approaches for Fenthionsulfoxide Environmental Contamination

Advanced Oxidation Processes for Fenthionsulfoxide Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by the generation of highly reactive radical species, primarily the hydroxyl radical (•OH). These radicals can oxidize a wide range of contaminants, breaking them down into less harmful substances or achieving complete mineralization.

Photocatalytic Degradation (e.g., Zinc Oxide/Tauá Composites, Natural Red Clay and Non-Toxic Metal Oxides)

Photocatalytic degradation utilizes semiconductor materials, activated by light, to generate reactive species that degrade pollutants. Non-toxic metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are commonly employed as photocatalysts. researchgate.netnih.govcolab.wsmdpi.comrsc.orguliege.bemdpi.comchemrxiv.orgscielo.br These materials, when exposed to UV or visible light, facilitate the formation of electron-hole pairs that can participate in redox reactions, leading to the degradation of organic compounds like this compound. mdpi.comrsc.orgwikipedia.org

Research has explored the use of composites involving these metal oxides and natural materials to enhance photocatalytic efficiency, particularly under visible light irradiation. For instance, composites of TiO₂ and ZnO with natural red clay (tauá), rich in hematite (B75146) (α-Fe₂O₃), have been investigated for the degradation of Fenthion (B1672539), with this compound identified as a degradation product. researchgate.netnih.govcolab.wsresearchgate.net The incorporation of hematite, a narrow band gap semiconductor, into the composites can narrow the band gap energies compared to the pure oxides, enabling activity under visible light. researchgate.netnih.govcolab.ws

In one study, ZnO/Taua composites demonstrated significant efficiency in degrading Fenthion. Under optimized conditions (pH 2, 100 mg L⁻¹ H₂O₂), a ZnO/Taua composite achieved 89% degradation of Fenthion (30 mg L⁻¹) in up to 30 minutes, with this compound being a degradation product. researchgate.netnih.govcolab.wsresearchgate.net While this study focused on Fenthion degradation, it highlights the potential of such composite materials and the role of photocatalysis in generating this compound, which could then be subject to further degradation by these or similar processes. The effectiveness of photocatalytic degradation is influenced by factors such as the characteristics of the photocatalyst, pollutant concentration, light intensity, and the presence of co-catalysts. rsc.org

Fenton Oxidation Methods

Fenton oxidation is another advanced oxidation process that involves the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce highly reactive hydroxyl radicals (•OH). These radicals are potent oxidizers capable of degrading a wide range of organic pollutants. researchgate.net The Fenton process and its variations, such as photo-Fenton, have been explored for the treatment of pesticide wastewater. researchgate.net

Studies investigating the oxidative degradation of organophosphorus compounds, including Fenthion, have shown that the Fenton process can lead to the production of this compound and Fenthion sulfone, as well as their corresponding oxon analogues. ung.si While this compound can be a product of Fenthion oxidation, further application of Fenton chemistry can lead to its degradation. The efficiency of Fenton's reaction is influenced by factors such as the ratio of COD to H₂O₂ and the molar ratio of H₂O₂ to Fe²⁺. researchgate.net Optimized conditions can lead to significant reductions in chemical oxygen demand (COD) and total organic carbon (TOC). acs.org For instance, a hybrid advanced oxidation process combining ultrasound, Fenton, and adsorption using Fe₃O₄ decorated activated charcoal nanocomposites achieved high removal rates for COD and TOC in industrial wastewater, indicating the potential for degrading complex organic molecules. acs.org

Biological Remediation Strategies

Biological remediation approaches utilize living organisms, primarily plants and microorganisms, to remove, transform, or immobilize environmental contaminants. These methods are often considered cost-effective and environmentally sustainable. iwaponline.com

Phytoremediation Potential in Contaminated Environments

Phytoremediation involves the use of plants to clean up contaminated soils, water, or air. This can occur through various mechanisms, including the uptake and accumulation of pollutants, the transformation of pollutants within the plant tissues, or the stimulation of microbial degradation in the rhizosphere. The potential of phytoremediation for degrading organic soil contaminants has been an area of intense scientific study. dntb.gov.uaresearchgate.net Identifying plant species that can tolerate and effectively degrade specific contaminants in polluted soils is crucial for the successful application of this technology. researchgate.net While direct studies specifically on the phytoremediation of this compound are less commonly detailed in the provided search results, the broader application of phytoremediation to organophosphorus compounds and contaminated environments suggests its potential relevance. Phytoremediation is considered a sustainable and cost-effective strategy for pesticide remediation. iwaponline.com

Microalgal and High-Rate Algal Pond Systems for Aqueous Removal

Microalgae and high-rate algal pond systems have emerged as promising biological methods for the removal of various pollutants from aqueous environments. These systems leverage the metabolic capabilities of algae to assimilate or transform contaminants. High-rate algal ponds, in particular, offer a low-cost operation and maintenance approach for water treatment. iwaponline.com Research indicates that microalgal systems can reduce the concentration of various pesticides, including this compound, to a certain extent. iwaponline.com The effectiveness of these systems can be influenced by environmental conditions such as solar irradiation and temperature. iwaponline.com The establishment of open microalgae systems in high-rate algal ponds is considered a low-cost and energy-efficient option for aqueous pollutant removal. iwaponline.com

Nanotechnology-Based Remediation Approaches

While direct studies on the nanotechnology-based remediation of this compound are limited in the provided search results, the application of nanotechnology in environmental remediation, particularly for persistent organic pollutants and related organophosphorus compounds, offers potential avenues. Nanomaterials can be employed in various remediation strategies, including:

Adsorption: Nanomaterials with high surface area can adsorb contaminants from water or soil, facilitating their removal or subsequent treatment mdpi.compmg.engineering.

Catalytic Degradation: Nanoparticles, especially metal oxides, can act as catalysts in advanced oxidation processes (AOPs) to break down organic pollutants into less toxic substances mdpi.commdpi.compmg.engineering. Photocatalysis, using semiconductor nanoparticles under irradiation, is one such method that has shown effectiveness in degrading organophosphorus pesticides researchgate.netcolab.ws.

Filtration: Nanomembranes and nanoparticle-enhanced filters can be used to physically remove contaminants from water based on size exclusion and adsorption frontiersin.orgpmg.engineering.

Research on the degradation of Fenthion using photocatalytic composites like TiO2/Taua and ZnO/Taua highlights the potential of nanotechnology-enhanced AOPs in breaking down organophosphorus structures. For instance, ZnO/Taua composite achieved significant degradation of Fenthion, with this compound identified as a product researchgate.netcolab.ws. This suggests that materials and processes effective against Fenthion might also hold promise for the degradation of this compound, although specific studies are needed to confirm this.

Due to the lack of specific data on this compound remediation using nanotechnology in the search results, detailed research findings and data tables for this specific compound and remediation approach cannot be presented here.

Theoretical and Computational Modeling of Fenthionsulfoxide Behavior and Impact

Environmental Transport and Fate Modeling (e.g., PELMO-based Simulations)

Environmental fate models are essential tools for estimating the dynamic formation and subsequent transport of pesticide transformation products, such as fenthionsulfoxide, from agricultural fields to adjacent water bodies. frontiersin.orgmdpi.com These models are often used in the registration process for plant protection products in regions like the European Union. frontiersin.org Models based on physical or conceptual descriptions of water fluxes, supplemented by mass transport and environmental fate modules, are commonly employed. frontiersin.org

The Pesticide Leaching Model (PELMO) is one such model that utilizes conceptual calculations of water fluxes. frontiersin.org PELMO can simulate the formation of transformation products (TPs) in different environmental compartments, including the canopy and soil. frontiersin.org It allows for simulating different TPs in each compartment, with transformation in the soil solution or adsorbed phase influenced by soil temperature, soil moisture, and soil depth. frontiersin.org PELMO is also used as a model in the E.U. registration procedure for plant protection products. frontiersin.org While PELMO is capable of simulating TP fate, studies have indicated that models may sometimes overestimate biodegradation rates and leaching of parent compounds and TPs without calibration. frontiersin.org The complexity of transformation schemes and the formation of different TPs in different compartments are areas where models could be updated to reflect current process research. frontiersin.org

Environmental modeling, in general, addresses key questions about the fate, transport, and long-term effects of chemical pollutants in the environment. goodreads.comamazon.com These models provide tools to develop and solve mathematical representations of these processes. goodreads.comamazon.com

Computational Toxicology and Systems Biology Approaches

Computational toxicology and systems biology approaches provide powerful frameworks for investigating the potential toxic effects of chemicals at a mechanistic level. ufz.de These fields leverage computational methods to analyze complex biological data and predict toxicological outcomes.

Multi-Omics Data Integration for Mechanistic Insights in Toxicological Responses

Multi-omics data integration involves combining data from various biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of biological systems and their responses to chemical exposure. ufz.deomicscouts.commixomics.orgnih.gov This approach offers improved biological insights compared to traditional single-omics analyses by considering interactions between different molecular levels and extracting multi-omics molecular networks. mixomics.orgnih.gov

Methods are being developed to statistically integrate multi-omics data from the same biological specimens. mixomics.org These methods often adopt a systems biology approach to identify key molecular drivers from multi-omics assays. mixomics.org Multi-omics data integration can help in understanding the nuanced and specific effects of chemicals at the cellular level, providing deeper insights into their impact on biological systems. ufz.de It can also contribute to developing new approaches for chemical grouping based on common molecular effects, which is relevant for cumulative risk assessment. ufz.de

Integrating multi-omics data using a systems bioinformatics approach can advance the understanding of the layered and interactive network of biological regulation. nih.gov This can facilitate the development of comprehensive biological profiles and aid in the analysis and interpretation of multimodal data. nih.govinstitut-curie.org

Pathway-Based Dose-Response Modeling for Chemical Risk Assessment

Dose-response modeling is a fundamental concept in toxicology used to quantify the relationship between the dose of a substance and the resulting effect on a biological system. numberanalytics.comwho.int This is crucial for predicting potential risks and establishing safe exposure limits. numberanalytics.com Pathway-based dose-response modeling extends this concept by focusing on the responses of biological pathways to varying chemical doses. nih.gov

Biologically based dose-response (BBDR) models aim to incorporate data on biological processes at the cellular and molecular level to link external exposure to an adverse effect. nih.gov While BBDR models can be useful for evaluating proposed mechanisms of toxicity and identifying data gaps, their utility in reliably predicting low-dose human risk has faced impediments, including challenges in accounting for inter- and intraindividual heterogeneity and uncertainties in toxicity mechanisms relevant to low-level exposures. nih.gov

Developments in multi-omics data analysis tools allow for the application of the dose-response framework to different types of omics data, such as proteomics and metabolomics. nih.gov This enables the assessment of the cumulative distribution of sensitivities of features across biological pathways. nih.gov Tools are being developed to assess dose-response relationships in pathway expression data using statistical models, allowing for the analysis of custom or provided multi-omics data and the annotation of pathways. nih.gov This approach streamlines the integration of dose-response studies into research workflows. nih.gov

Molecular Dynamics and Docking Simulations for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between molecules, such as a chemical compound like this compound and target enzymes. openveterinaryjournal.comphcog.comnih.govresearchgate.netbiotechrep.ir Molecular docking is primarily used to predict the binding modes and affinities of small molecules (ligands) to a receptor, such as an enzyme, and to rank compounds based on scoring functions. openveterinaryjournal.comnih.gov It provides insights into the initial interactions and potential binding sites. openveterinaryjournal.com